molecular formula C28H39N8O18P3S-4 B1265319 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-)

2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-)

Cat. No. B1265319
M. Wt: 900.6 g/mol
InChI Key: CNGNJOBQFRZLRY-TYHXJLICSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) is an acyl-CoA(4-) species arising from deprotonation of the phosphate and diphosphate OH groups of 2-amino-5-oxocyclohex-1-enecarbonyl-CoA;  major species at pH 7.3. It is a conjugate base of a 2-amino-5-oxocyclohex-1-enecarbonyl-CoA.

Scientific Research Applications

Biochemical Properties and Reaction Products

2-Amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) has been studied for its involvement in biochemical reactions, particularly in the context of flavoenzymes. One study identifies it as a reaction product formed from 2-aminobenzoyl-CoA in an oxygen- and NAD(P)H-dependent conversion catalyzed by a flavoenzyme from a Pseudomonas species. This compound is notable for its instability, tending to hydrolyze and decarboxylate readily at certain pH levels (Langkau et al., 1990).

Enzyme Mechanisms

In-depth mechanistic studies have been conducted on enzymes like 2-aminobenzoyl-CoA monooxygenase/reductase, where 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) is a key product. These studies utilize techniques such as NMR spectroscopy to understand the enzyme's function and the transformation of its substrates, revealing insights into the monooxygenation process and the role of this compound in it (Hartmann et al., 1999).

Synthesis and Chemical Analysis

Research has also been directed towards synthesizing and analyzing compounds related to 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-). For instance, studies on the synthesis of enaminones, which have structures related to this compound, provide insights into structure-activity correlations, aiding in the understanding of their chemical properties and potential applications (Scott et al., 1993).

Applications in Peptide Chemistry

The compound has implications in peptide chemistry, particularly in the study of cyclohexylether-δ-peptides. These studies focus on the folding propensity of such peptides, which are structurally related to 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-). Understanding these folding mechanisms can be crucial for designing novel peptide-based drugs or biomolecules (Arndt et al., 2004).

Insights into Amino Acid Mimicry

There is research exploring the use of cyclohexene derivatives as mimics for natural amino acids in biochemical processes. This research can provide valuable insights into how similar compounds, like 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-), can be used to simulate or replace amino acids in biological systems (Jarho et al., 2004).

properties

Product Name

2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-)

Molecular Formula

C28H39N8O18P3S-4

Molecular Weight

900.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-(2-amino-5-oxocyclohexene-1-carbonyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C28H43N8O18P3S/c1-28(2,22(40)25(41)32-6-5-18(38)31-7-8-58-27(42)15-9-14(37)3-4-16(15)29)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)36-13-35-19-23(30)33-12-34-24(19)36/h12-13,17,20-22,26,39-40H,3-11,29H2,1-2H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/p-4/t17-,20-,21-,22+,26-/m1/s1

InChI Key

CNGNJOBQFRZLRY-TYHXJLICSA-J

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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